molecular formula C20H22N4 B10892458 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B10892458
M. Wt: 318.4 g/mol
InChI Key: LXIQDDBVAZZIGG-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-C]quinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of quinazoline derivatives with triazole precursors. One common method includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process leads to the formation of intermediate [1,2,4]triazolo[4,3-C]-quinazolines, which then undergo Dimroth rearrangement to yield the desired [1,2,4]triazolo[1,5-C]quinazolines .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors. The compound’s ability to form hydrogen bonds and its high dipole moment facilitate these interactions, leading to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is unique due to its adamantylmethyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

2-(1-adamantylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H22N4/c1-2-4-17-16(3-1)19-22-18(23-24(19)12-21-17)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2

InChI Key

LXIQDDBVAZZIGG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=CC=CC=C6C5=N4

Origin of Product

United States

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